Dichloro-[2,2]-paracyclophane
Description
Properties
IUPAC Name |
5,12-dichlorotricyclo[8.2.2.24,7]hexadeca-1(12),4,6,10,13,15-hexaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2/c17-15-9-11-1-2-12-4-6-14(16(18)10-12)8-7-13(15)5-3-11/h3-6,9-10H,1-2,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAWOYOQFRXSZQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=C(CCC3=C(C=C1C=C3)Cl)C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
27378-53-6 | |
| Record name | Tricyclo[8.2.2.24,7]hexadeca-4,6,10,12,13,15-hexaene, 5,12-dichloro-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27378-53-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID20145982 | |
| Record name | 5,11-Dichlorotricyclo(8.2.2.24,7)hexadeca-4,6,10,12,13,15-hexaene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20145982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10366-05-9, 27378-53-6 | |
| Record name | 5,11-Dichlorotricyclo(8.2.2.24,7)hexadeca-4,6,10,12,13,15-hexaene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010366059 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tricyclo[8.2.2.24,7]hexadeca-4,6,10,12,13,15-hexaene, 5,12-dichloro-, homopolymer | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 5,11-Dichlorotricyclo(8.2.2.24,7)hexadeca-4,6,10,12,13,15-hexaene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20145982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies and Chemical Transformations
Established Synthetic Pathways for Dichloro-researchgate.netresearchgate.net-paracyclophane
The primary methods for synthesizing dichloro- researchgate.netresearchgate.net-paracyclophane revolve around the generation of a highly reactive p-quinodimethane intermediate, which then dimerizes. researchgate.net The two most prominent strategies are pyrolysis-based dimerization and the Hofmann elimination of quaternary ammonium (B1175870) salts.
Pyrolysis-Based Dimerization Strategies
Historically, the pyrolysis of p-xylene (B151628) and its derivatives was one of the first methods employed for creating the parent researchgate.netresearchgate.net-paracyclophane. researchgate.net This approach involves the high-temperature gas-phase pyrolysis of a suitable precursor. For dichloro- researchgate.netresearchgate.net-paracyclophane, this would involve a chlorinated p-xylene derivative. The intense heat causes the precursor to fragment, forming reactive monomeric species that subsequently dimerize upon cooling to yield the desired paracyclophane. nih.gov
The process typically requires temperatures ranging from 600°C to 1000°C. researchgate.netnih.gov While conceptually straightforward, this method often suffers from low yields and the formation of a variety of linear and cyclic oligomers as byproducts, complicating the purification of the target compound. lookchem.com The high energy consumption associated with this method also presents a challenge for large-scale industrial production. researchgate.net
Hofmann Elimination of Quaternary Ammonium Salts
A more widely adopted and often more efficient method for synthesizing researchgate.netresearchgate.net-paracyclophanes, including the dichloro-derivative, is the Hofmann elimination of quaternary ammonium salts. researchgate.netresearchgate.netcatalysis.ru This multi-step process begins with a p-methylbenzyl halide, which is converted into a quaternary ammonium salt. google.com This salt is then subjected to elimination to produce the desired paracyclophane.
The synthesis via Hofmann elimination is a multi-stage process. researchgate.net A common route starts with the chlorination of p-methylbenzyltrimethylammonium halide to produce 2(3)-chloro-p-methylbenzyltrimethylammonium halide. google.com This chlorinated quaternary ammonium salt is then treated with a base to form the corresponding hydroxide (B78521). The subsequent Hofmann elimination of this intermediate leads to the formation of dichloro- researchgate.netresearchgate.net-paracyclophane. google.com The elimination reaction proceeds through a second-order mechanism and is accelerated by the presence of bases. researchgate.net
The efficiency of the Hofmann elimination can be significantly influenced by the reaction conditions, particularly the choice of solvent and catalyst. The use of alkali metal hydroxides is fundamental to the process, acting as the base to induce the elimination. google.comgoogle.com Research has shown that conducting the reaction in the presence of specific solvents can enhance the yield. For instance, the use of dioxane has been patented as a method to improve the yield of dichloro- researchgate.netresearchgate.net-paracyclophane. google.com Other studies have highlighted the surprising effectiveness of dimethyl sulfoxide (B87167) (DMSO) in boosting the yield of the parent researchgate.netresearchgate.net-paracyclophane to 70% when using sodium hydroxide or potassium hydroxide as the base, a result not replicated by other aprotic solvents like dimethylformamide. google.com The use of catalytic technologies, including alkali catalysis and Lewis acids, has been identified as a promising avenue for the practical, industrial-scale synthesis of this compound. researchgate.netresearchgate.net
Comparative Analysis of Synthetic Routes for Dichloro-researchgate.netresearchgate.net-paracyclophane
Evaluation of Yield, Purity, Scalability, and Efficiency
The Hofmann elimination method is generally considered superior for the industrial production of dichloro- researchgate.netresearchgate.net-paracyclophane. researchgate.netresearchgate.netcatalysis.ru While pyrolysis offers a more direct route from a simple precursor, it typically results in lower yields and a more complex mixture of products, making purification difficult and costly. researchgate.netlookchem.com
From a scalability perspective, the Hofmann elimination is more amenable to large-scale industrial processes. The reaction conditions are generally milder than the high temperatures required for pyrolysis, and the process can be more easily controlled in large reactors. researchgate.net The use of more cost-effective and less toxic solvents, such as dioxane, further enhances the commercial viability of this route. google.com
Interactive Data Table: Comparison of Synthetic Routes
| Parameter | Pyrolysis-Based Dimerization | Hofmann Elimination |
| Starting Materials | Chlorinated p-xylene derivatives | p-Methylbenzyl halides |
| Key Intermediates | Reactive monomeric species | Quaternary ammonium salts |
| Typical Yield | Low | Moderate to High (up to 36% reported total yield) researchgate.net |
| Purity of Product | Often requires extensive purification | Generally higher purity |
| Scalability | Challenging due to high energy requirements | More suitable for industrial scale |
| Key Advantages | Fewer synthetic steps | Higher yield and purity, better control |
| Key Disadvantages | Low yield, byproduct formation, high energy cost | Multi-step process |
Process Optimization in Continuous Flow Reactors
The synthesis of dichloro- researchgate.netresearchgate.net-paracyclophane (dichloroPCP) and its derivatives can be optimized using continuous flow reactors. This technology offers several advantages over traditional batch processes, including improved heat and mass transfer, enhanced safety, and the potential for automation and scalability.
Machine learning and deep reinforcement learning models have been explored to autonomously optimize reaction conditions in continuous flow systems. osti.gov These models can iteratively adjust parameters like temperature, flow rate, and reagent concentration to maximize yield and minimize reaction time. osti.gov For instance, a study demonstrated the use of a machine learning-enabled platform for the uninterrupted autonomous operation of 131 reactions over 69 hours, highlighting the potential for high-throughput optimization. osti.gov
In the context of scaling up syntheses, continuous flow reactors have been successfully employed. A gram-scale reaction to produce a multi-chiral researchgate.netresearchgate.netparacyclophane derivative was demonstrated under continuous flow conditions with reduced catalyst loading, achieving a 45% yield. nih.gov This showcases the practicality of flow chemistry for producing complex molecules like functionalized paracyclophanes. While specific studies focusing solely on the optimization of dichloro- researchgate.netresearchgate.net-paracyclophane synthesis in continuous flow reactors are not extensively detailed in the provided results, the principles and successes in related systems strongly suggest its applicability. The Hofmann elimination of chlorinated quaternary ammonium salts is noted as a promising route for the industrial production of dichloroPCP, and catalytic technologies are seen as a key to optimizing this multi-stage synthesis. researchgate.netgoogle.com
Diversification of Functionalized [2.2]Paracyclophanes via Dichloro-researchgate.netresearchgate.net-paracyclophane Precursors
Dichloro- researchgate.netresearchgate.net-paracyclophane serves as a versatile precursor for a variety of functionalized researchgate.netresearchgate.netparacyclophanes, which are valuable in materials science and as chiral ligands in asymmetric catalysis.
Nucleophilic Substitution Reactions of Chlorine Atoms
The chlorine atoms in dichloro- researchgate.netresearchgate.net-paracyclophane are susceptible to nucleophilic substitution, allowing for the introduction of a wide range of functional groups. While the provided search results primarily focus on the reactivity of perfluoro[2.2]paracyclophane with nucleophiles, the principles can be extended to its chlorinated analog. nih.govlookchem.com In perfluoro[2.2]paracyclophane, nucleophiles such as hydroxides, alkoxides, thiolates, enolates, and amines readily displace the fluorine atoms via an SNAr mechanism. nih.govlookchem.com It is expected that dichloro- researchgate.netresearchgate.net-paracyclophane would undergo similar reactions, although potentially under different reaction conditions due to the differing electronegativity and leaving group ability of chlorine compared to fluorine.
Electrophilic Substitution and Regioselectivity Studies
Electrophilic aromatic substitution is a fundamental method for functionalizing the aromatic rings of researchgate.netresearchgate.netparacyclophane. wikipedia.org The introduction of substituents onto the researchgate.netresearchgate.netparacyclophane skeleton is influenced by both the directing effects of existing groups and the inherent reactivity of the strained benzene (B151609) rings.
In monosubstituted researchgate.netresearchgate.netparacyclophanes, a second electrophilic substitution exhibits regioselectivity, with the pseudo-geminal position often being favored. nih.gov The regioselectivity of further substitution is highly dependent on the nature of the substituents already present. For example, the double acylation of pseudo-meta-dimethoxy[2.2]paracyclophane is completely para-regioselective. nih.gov Conversely, electrophilic substitution on pseudo-meta-bis(methoxycarbonyl)[2.2]paracyclophane results in a pseudo-gem-substitution pattern. nih.gov These examples underscore the complex interplay of electronic and steric factors that govern the regiochemical outcome of electrophilic attack on substituted researchgate.netresearchgate.netparacyclophane systems.
Novel Synthetic Strategies Applicable to [2.2]Paracyclophane Systems
Modern synthetic methodologies have been instrumental in expanding the chemical space of [2.2]paracyclophane derivatives, enabling the construction of complex and highly functionalized structures.
Cross-Coupling Reactions (e.g., Kumada, Suzuki-Miyaura, Stille)
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds and have been extensively applied to the functionalization of researchgate.netresearchgate.netparacyclophanes. The Suzuki-Miyaura, Kumada, and Stille reactions have all been successfully employed to arylate researchgate.netresearchgate.netparacyclophane systems. nih.govresearchgate.netoapen.org
The Suzuki-Miyaura coupling is a widely used method, though it can present challenges with bulky substrates. nih.govoapen.org Optimization of reaction conditions, including the choice of solvent, base, and temperature, is often necessary to achieve high yields. nih.gov For instance, the use of [2.2]paracyclophane trifluoroborate salts has been shown to be a stable and convenient alternative to unstable boronic acids for Suzuki couplings. nih.gov
The Stille coupling is valued for its tolerance of a wide range of functional groups. oapen.org This reaction has been used to synthesize pyridyl-substituted [2.2]paracyclophanes, which are of interest for their potential applications in catalysis and materials chemistry. researchgate.netoapen.org
The Kumada coupling , which utilizes a Grignard reagent, has also been applied to the synthesis of [2.2]paracyclophane derivatives. researchgate.net
These cross-coupling reactions provide a modular approach to the synthesis of functionalized researchgate.netresearchgate.netparacyclophanes, allowing for the introduction of a diverse array of substituents. nih.govresearchgate.net
Table 1: Comparison of Cross-Coupling Reactions for [2.2]Paracyclophane Functionalization
| Coupling Reaction | Organometallic Reagent | Key Advantages | Challenges/Considerations |
| Suzuki-Miyaura | Organoboron | Often high yielding, commercially available reagents. | Instability of [2.2]paracyclophane boronic acids. nih.gov |
| Stille | Organotin | High functional group tolerance. oapen.org | Toxicity of organotin reagents. oapen.org |
| Kumada | Organomagnesium (Grignard) | High reactivity of Grignard reagents. | Lower functional group tolerance. |
Reactivity Studies and Reaction Mechanisms
Oxidation Reactions and Derived Products
The strained aromatic rings of dicp.ac.cndicp.ac.cnparacyclophane derivatives are susceptible to oxidation. Dichloro- dicp.ac.cndicp.ac.cn-paracyclophane can be oxidized by strong oxidizing agents, such as potassium permanganate. evitachem.com The specific products of such reactions depend heavily on the reaction conditions and the exact substitution pattern of the paracyclophane core.
In related derivatives, functional groups attached to the paracyclophane skeleton can be selectively oxidized. For instance, the formyl group in 4-formyl-7-methyl[2.2]paracyclophane can be converted to a carboxylic acid using a mixture of hydrogen peroxide and sulfuric acid. dicp.ac.cn Furthermore, the oxidation of dicp.ac.cndicp.ac.cnparacyclophane derivatives can be achieved using peroxo anhydrides, demonstrating a method for aromatic C-H bond oxidation. acs.org The aging of amino- dicp.ac.cndicp.ac.cnparacyclophane and its corresponding polymer films in the air shows a decrease in primary amine groups accompanied by an increase in oxygen content, indicating that the amine groups are susceptible to oxidation. mcmaster.ca
Reduction Reactions and Derivatives
Reduction reactions of dichloro- dicp.ac.cndicp.ac.cn-paracyclophane and its analogs can target either the aromatic rings or appended functional groups. evitachem.com The reduction of substituent groups is a common transformation. A notable example is the reduction of 4-nitro[2.2]paracyclophane, which can be quantitatively converted to 4-amino[2.2]paracyclophane using Raney nickel catalysis with sodium borohydride. mcmaster.ca This method is highly selective for the nitro group, leaving the aromatic core intact. mcmaster.ca
The aromatic core itself can be reduced under more forcing conditions, such as catalytic hydrogenation or Birch reduction, which leads to dearomatized products. These specific reactions are discussed in detail in section 3.3.3.
Dearomatization Reactions of [2.2]Paracyclophane Derivatives
Catalytic asymmetric dearomatization (CADA) reactions are a powerful tool for transforming flat aromatic compounds into complex, chiral three-dimensional structures. chinesechemsoc.org The inherent strain in the [2.2]paracyclophane skeleton makes its derivatives particularly interesting substrates for dearomatization, as the disruption of aromaticity is energetically less costly compared to unstrained benzene (B151609) rings. dicp.ac.cn This reactivity has been explored through several strategies, including cyclopropanation, cycloaddition, and reduction.
An important dearomatization strategy involves the cyclopropanation of [2.2]paracyclophane derivatives with sulfur ylides. dicp.ac.cnacs.org Research has shown that [2.2]paracyclophane-derived cyclic N-sulfonylimines undergo an unprecedented dearomatization reaction when treated with sulfur ylides, producing a range of dearomatized cyclopropanes in good yields. dicp.ac.cnacs.orgnih.gov
DFT calculations suggest that this facile dearomatization is attributable to the weakened aromaticity of the paracyclophane derivative, which is a combined effect of the strained skeleton and the electron-withdrawing N-sulfonyl group. dicp.ac.cnacs.org The reaction proceeds via an initial electrophilic addition of the sulfur ylide to the aromatic ring, followed by ring closure. When a simple cyclic ketimine lacking the paracyclophane scaffold was reacted with a sulfur ylide, only the aziridination product was formed, highlighting the critical role of the [2.2]paracyclophane skeleton in promoting dearomatization. dicp.ac.cn
A preliminary study demonstrated that this reaction can be performed enantioselectively. Using a planar-chiral N-sulfonylimine derived from [2.2]paracyclophane, the corresponding chiral dearomatized product was obtained in 80% yield and with 99% enantiomeric excess (ee). dicp.ac.cn
| Substrate (N-sulfonylimine derivative) | Sulfur Ylide | Base | Yield (%) | Reaction Time (h) |
|---|---|---|---|---|
| rac-1a (R=H) | 2a | Cs2CO3 | 81 | 20 |
| rac-1a (R=H) | 2a | t-BuOK | 45 | 12 |
| rac-1j (R=4-F-Ph) | 2a | Cs2CO3 | 85 | 20 |
| rac-1k (R=4-Cl-Ph) | 2a | Cs2CO3 | 83 | 20 |
| rac-1n (R=2-Naphthyl) | 2a | Cs2CO3 | 78 | 20 |
| 8-Substituted rac-1 | 2a | Cs2CO3 | 49 | 113 |
The strained rings of [2.2]paracyclophanes can participate as components in cycloaddition reactions. The Diels-Alder reaction, in particular, has been used to prepare novel polycyclic derivatives. tandfonline.com Due to the steric hindrance and electronic nature of the paracyclophane system, these reactions often require high pressure to proceed efficiently. tandfonline.comtandfonline.com
For example, 5-ethenyl[2.2]indeno-paracyclophane has been shown to react as a diene with various dienophiles under high-pressure conditions (6.5 kbar). tandfonline.com The reaction with N-phenylmaleimide proceeds with anti-endo-diastereoselectivity to give the corresponding cycloadduct in 76% yield. tandfonline.com The facial selectivity is controlled by steric factors, while the endo-selectivity is favored by high pressure and secondary orbital interactions. tandfonline.com Similarly, reaction with 1,4-benzoquinone (B44022) occurs under high pressure. tandfonline.comtandfonline.com
[2.2]Paracyclophane derivatives can also function as the dienophile. The Diels-Alder reaction of 4-carbomethoxyethynyl[2.2]paracyclophane with methyl-1,3-butadienes, activated by high pressure (8 kbar) and a Lewis acid (EtAlCl2), yields cyclohexadienyl-paracyclophane cycloadducts. researchgate.net These adducts can then be aromatized by oxidation with DDQ to form 4-aryl[2.2]paracyclophanes. researchgate.net
| Paracyclophane Reactant | Dienophile/Diene | Pressure | Product | Yield (%) |
|---|---|---|---|---|
| 5-ethenyl[2.2]indeno-paracyclophane | 1,4-Benzoquinone | 10 kbar | Cycloadduct 5 | 40 |
| 5-ethenyl[2.2]indeno-paracyclophane | N-Phenylmaleimide | 6.5 kbar | Cycloadduct 6 | 76 |
| 5-ethenyl[2.2]indeno-paracyclophane | 2-Inden-1-one | 10 kbar | Cycloadduct 7 | 35 |
Reduction of the aromatic rings provides a direct route to dearomatized paracyclophane structures. The Birch reduction of [2.2]paracyclophane, followed by isomerization, yields the tetrahydro product as a single dl-stereoisomer. researchgate.net This stereochemical outcome is consistent with CNDO calculations on the likely carbanion intermediates. researchgate.net The resulting structure features olefins on the upper and lower decks that are only partially overlapping. researchgate.net
The Birch reduction of hexahydro[2.2]paracyclophane, which contains one benzene ring and one cyclohexane (B81311) ring, gives a diene where both double bonds are in the same ring. nih.gov This is notably different from the products obtained from the catalytic hydrogenation of [2.2]paracyclophane. nih.gov Catalytic asymmetric hydrogenation using palladium complexes derived from chiral [2.2]paracyclophane-based N-heterocyclic carbenes has also been developed, although this is typically used for the reduction of external substrates rather than the paracyclophane core itself. dicp.ac.cn
The addition of carbenes or carbenoids to the aromatic rings of [2.2]paracyclophane is an effective strategy for dearomatization, leading to the formation of cyclopropane-fused systems. chinesechemsoc.orgacs.org The reaction of [2.2]paracyclophane with rhodium-stabilized donor/acceptor carbenes (generated from aryldiazoacetates) results in a Büchner reaction (cyclopropanation) rather than C-H insertion. acs.org
This reaction can produce two different regioisomeric cyclopropanated products, and the ratio is highly dependent on the rhodium catalyst used. acs.org Due to the strain of the system, these products exist in a temperature-dependent equilibrium between the cyclopropane (B1198618) (norcaradiene) form and the ring-opened cycloheptatriene (B165957) form. acs.org The use of chiral rhodium catalysts allows for the desymmetrization of C2v-symmetric disubstituted [2.2]paracyclophanes, producing cycloheptatriene-incorporated paracyclophanes with high levels of enantioselectivity (78–98% ee). acs.orgnih.gov
| Diazo Compound | Rhodium Catalyst | Product Ratio (3aa:4aa) | Total Yield (%) |
|---|---|---|---|
| 2a | Rh2(OAc)4 | 1:1.6 | 80 |
| 2a | Rh2(esp)2 | 1:1.6 | 78 |
| 2a | Rh2(oct)4 | 1:1.7 | 85 |
| 2a | Rh2(tpa)4 | 4.5:1 | 75 |
Charge-Transfer Complexation and Transannular Electronic Effects
The defining structural feature of the cdnsciencepub.comcdnsciencepub.com-paracyclophane system is the close, face-to-face arrangement of its two aromatic decks, with an interplanar distance of about 3.09 Å. nih.govresearchgate.net This proximity facilitates a strong "through-space" or transannular π-π electronic interaction, where the electron clouds of the two rings overlap significantly. nih.govsemanticscholar.org This interaction causes the molecule to behave not as two independent benzene rings, but as a single, electronically coupled "super-atom". oapen.org
A key consequence of this transannular effect is the enhancement of the molecule's electron-donating capabilities. cdnsciencepub.com The π-electrons from one deck can effectively donate to the other, increasing the nucleophilicity of any substituents present. cdnsciencepub.com This behavior makes cdnsciencepub.comcdnsciencepub.com-paracyclophane and its derivatives excellent electron donors in the formation of charge-transfer (CT) complexes with various π-acceptor molecules. semanticscholar.org
Studies on amino-substituted cdnsciencepub.comcdnsciencepub.com-paracyclophanes have demonstrated their reactions with strong electron acceptors like tetracyanoethylene (B109619) (TCNE) and 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). cdnsciencepub.comsemanticscholar.org These reactions typically begin with the formation of a colored CT complex, which can then proceed to yield substitution products. cdnsciencepub.com The enhanced nucleophilicity due to transannular interactions can lead to anomalous reactivity compared to simpler aromatic amines, resulting in the formation of unexpected products such as oxaziridine (B8769555) derivatives when reacting with TCNE. cdnsciencepub.comsemanticscholar.org The donating properties have also been investigated with acceptors like 7,7,8,8-tetracyanoquinodimethane (B72673) (TCNQ) and various substituted naphthoquinones and benzoquinones. semanticscholar.org
| Donor Compound | Acceptor Compound | Solvent | CT Complex Absorption (λmax) |
| 4-Amino[2.2]paracyclophane | Tetracyanoethylene (TCNE) | Ethyl Acetate | 620 nm |
| 4-N-Methylamino[2.2]paracyclophane | Tetracyanoethylene (TCNE) | Ethyl Acetate | 610 nm |
| 4,13-Diamino[2.2]paracyclophane | 7,7,8,8-Tetracyanoquinodimethane (TCNQ) | Dichloromethane | Not Specified |
| 4,13-Diamino[2.2]paracyclophane | 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) | Dichloromethane | Not Specified |
Ring-Opening Polymerization Mechanisms
Dichloro- cdnsciencepub.comcdnsciencepub.com-paracyclophane is a crucial monomer for producing high-performance polymeric coatings known as poly(dichloro-p-xylylene), a member of the Parylene family. researchgate.net The polymerization proceeds via a unique chemical vapor deposition (CVD) process, which is initiated by the ring-opening of the strained cyclophane precursor. mcmaster.ca
The mechanism involves the following key stages:
Vaporization and Pyrolysis: Solid dichloro- cdnsciencepub.comcdnsciencepub.com-paracyclophane is first vaporized under a vacuum. The resulting gas is then passed through a high-temperature pyrolysis furnace (typically around 600-700°C). The thermal energy overcomes the strain of the cyclophane structure, cleaving the two ethylene (B1197577) bridges to generate two molecules of the highly reactive monomer, dichloro-p-xylylene (a p-quinodimethane intermediate). researchgate.netmcmaster.ca This cleavage is essentially a quantitative conversion. mcmaster.ca
Adsorption and Initiation: The gaseous dichloro-p-xylylene monomer enters a deposition chamber at ambient temperature, where it adsorbs onto the surface of the substrate to be coated. The polymerization is believed to initiate spontaneously on the surface. Thermodynamic studies and kinetic data suggest that for dichloro-p-xylylene, the initiation step involves the combination of four monomer molecules to produce two free-radical propagation centers. mcmaster.ca This intermediate can be represented as a diradical. researchgate.net
Propagation: Once initiated, the polymer chain grows rapidly by the successive addition of adsorbed monomer molecules to the radical ends of the growing chain. This process occurs without the need for catalysts or solvents, resulting in a highly pure and conformal polymer film. mcmaster.ca The polymerization is considered a form of living polymerization, as there are no inherent termination steps, which allows for the formation of very high molecular weight polymers.
Enantioselective Catalytic Transformations and Kinetic Resolution
The rigid three-dimensional structure and planar chirality of substituted cdnsciencepub.comcdnsciencepub.com-paracyclophanes make them highly effective scaffolds for chiral ligands and catalysts in asymmetric synthesis. dicp.ac.cnnih.govrsc.org The well-defined spatial arrangement allows for precise stereochemical control in a variety of metal-catalyzed reactions.
Palladium-Catalyzed Addition Reactions
Ligands derived from the cdnsciencepub.comcdnsciencepub.com-paracyclophane framework have shown excellent performance in palladium-catalyzed cross-coupling reactions. Sterically bulky and electron-rich monophosphine ligands based on this scaffold are highly effective for challenging Suzuki-Miyaura and Buchwald-Hartwig amination reactions, particularly with less reactive substrates like aryl chlorides. rsc.org
A significant application lies in the kinetic resolution of racemic paracyclophane derivatives. A palladium-catalyzed enantioselective addition of arylboronic acids to racemic cdnsciencepub.comcdnsciencepub.comparacyclophane-derived aldimines or cyclic N-sulfonylimines has been developed as a powerful method to access enantiopure materials. dicp.ac.cnrsc.org In this process, a chiral palladium complex preferentially catalyzes the reaction of one enantiomer of the racemic starting material, leaving the other enantiomer unreacted. This allows for the separation of both the reacted product and the unreacted starting material in high enantiopurity. High selectivity factors (a measure of the relative reaction rates of the enantiomers), with values up to 368, have been achieved, demonstrating the exceptional efficiency of this method. dicp.ac.cnrsc.org
| Substrate | Catalyst System | Reaction Type | Yield (Product) | ee (Product) | Yield (Recovered SM) | ee (Recovered SM) | Selectivity Factor (s) | Ref |
| Racemic [2.2]paracyclophane-derived cyclic N-sulfonylimine | Pd(OAc)₂ / Chiral Ligand | Addition of Arylboronic Acid | 46% | 99% | 45% | >99% | up to 128 | dicp.ac.cn |
| Racemic [2.2]paracyclophane aldimine | Pd(OAc)₂ / Chiral Ligand | Addition of Arylboronic Acid | - | up to >99% | - | up to 99% | up to 368 | rsc.org |
Titanium and Zirconium-Catalyzed Hydroamination
The planar chirality of the cdnsciencepub.comcdnsciencepub.com-paracyclophane backbone has also been harnessed for early transition metal catalysis. Specifically, enantiopure planar chiral amides derived from cdnsciencepub.comcdnsciencepub.com-paracyclophane have been synthesized and investigated as proligands for titanium- and zirconium-catalyzed hydroamination reactions. researchgate.netubc.ca
These catalytic systems are designed to translate the planar chirality of the ligand backbone into central chirality in the reaction product. researchgate.net For instance, in the intramolecular hydroamination of allene-amines, titanium complexes bearing these paracyclophane-based amide ligands have been shown to catalyze the formation of chiral pyrrolidine (B122466) derivatives. While the reactivity is promising, the enantioselectivities achieved in these early studies have been modest, with reported enantiomeric excesses (ee) in the range of 18-24% for the titanium-catalyzed conversion of 6-methylhepta-4,5-dienylamine. researchgate.net Zirconium-based catalysts with simple chiral amidate or ureate ligands have also been explored for intramolecular hydroamination, highlighting the importance of rigid, multidentate ligand structures for achieving effective stereocontrol. cdnsciencepub.comacs.org
| Catalyst Metal | Ligand Type | Substrate | Product | Enantiomeric Excess (ee) | Ref |
| Titanium | Planar-chiral [2.2]paracyclophane-based amide | 6-Methylhepta-4,5-dienylamine | 2-(2-Methylpropenyl)pyrrolidine | 18-24% | researchgate.net |
| Zirconium | Planar-chiral [2.2]paracyclophane-based amide | 6-Methylhepta-4,5-dienylamine | 2-(2-Methylpropenyl)pyrrolidine | Lower than Titanium | researchgate.net |
Advanced Characterization and Spectroscopic Investigations
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of Dichloro- scbt.comscbt.com-paracyclophane in solution. google.com Both ¹H and ¹³C NMR provide critical data on the connectivity and chemical environment of the atoms within the molecule.
The ¹H NMR spectrum of scbt.comscbt.com-paracyclophane derivatives is characteristic. The proximity of the two benzene (B151609) rings leads to significant shielding of the aromatic protons, causing them to appear at unusually high fields in the spectrum compared to typical aromatic compounds. The ethylene (B1197577) bridges also show complex splitting patterns due to their rigid conformation.
Density functional theory (DFT) calculations have been used to complement experimental NMR data for [2.2]paracyclophane and its derivatives. nih.gov These theoretical calculations help in the precise assignment of NMR signals and provide a deeper understanding of the molecule's geometry. nih.gov For the parent [2.2]paracyclophane, there has been considerable discussion regarding its symmetry, with studies analyzing whether it possesses D(2h) or D(2) symmetry. nih.gov This structural nuance influences the interpretation of the NMR spectra.
Table 1: Representative ¹H NMR Chemical Shifts for the [2.2]Paracyclophane Core
| Proton Type | Chemical Shift Range (ppm) |
|---|---|
| Aromatic Protons | 6.0 - 7.0 |
| Methylene Protons (CH₂) | 2.5 - 4.0 |
Note: Specific shifts for Dichloro- scbt.comscbt.com-paracyclophane will vary depending on the isomer.
The defining feature of scbt.comscbt.com-paracyclophanes is the significant transannular electronic interaction between the two parallel aromatic rings. This through-space interaction, where the π-electron clouds of the two decks influence each other, has a profound effect on the chemical shifts observed in NMR spectroscopy.
The aromatic protons of one ring are shielded by the ring current of the opposing benzene ring, leading to an upfield shift in their resonance signals. This shielding effect is a hallmark of the cyclophane structure. Conversely, the substituent chlorine atoms in Dichloro- scbt.comscbt.com-paracyclophane will induce a downfield shift on the protons attached to the same ring due to their electronegativity. The interplay of these shielding and deshielding effects results in a complex and informative ¹H NMR spectrum. The study of these chemical shift variations provides valuable data on the electronic communication between the two aromatic decks.
Mass Spectrometry for Molecular Composition Analysis
Mass spectrometry is employed to confirm the molecular weight and elemental composition of Dichloro- scbt.comscbt.com-paracyclophane. The technique provides a precise mass-to-charge ratio (m/z) of the molecular ion, which corresponds to the compound's molecular weight.
For Dichloro- scbt.comscbt.com-paracyclophane, high-resolution mass spectrometry (HRMS) can verify the molecular formula, C₁₆H₁₄Cl₂. scbt.com The presence of two chlorine atoms results in a characteristic isotopic pattern in the mass spectrum due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. This isotopic signature serves as a definitive confirmation of the number of chlorine atoms in the molecule.
Table 2: Molecular Composition Data for Dichloro- scbt.comscbt.com-paracyclophane
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₆H₁₄Cl₂ | scbt.comcalpaclab.com |
| Molecular Weight | 277.19 g/mol | scbt.comcalpaclab.com |
X-ray Crystallography for Absolute Configuration and Solid-State Structure
X-ray crystallography is the definitive method for determining the three-dimensional structure of molecules in the solid state, including bond lengths, bond angles, and the absolute configuration of chiral molecules. ox.ac.uked.ac.uk For substituted scbt.comscbt.com-paracyclophanes like the dichloro- derivative, this technique provides precise information on the distortion of the benzene rings from planarity and the geometry of the ethyl bridges. acs.org
The introduction of substituents on the aromatic rings of scbt.comscbt.com-paracyclophane can lead to planar chirality. researchgate.net Depending on the substitution pattern, Dichloro- scbt.comscbt.com-paracyclophane can exist as enantiomers. X-ray crystallography can unambiguously determine the absolute configuration of a single enantiomer by analyzing the anomalous scattering of the X-rays. ox.ac.uked.ac.uk The most accurate X-ray crystallographic structure of the parent [2.2]paracyclophane shows a twisted D₂ symmetry. acs.org The structural parameters, such as the interplanar distance and the twist angle of the aromatic rings, are crucial for understanding the molecule's properties and are accurately determined by this method. acs.org
Chiroptical Spectroscopy
Chiroptical spectroscopy encompasses techniques that probe the differential interaction of chiral molecules with left and right circularly polarized light. These methods are essential for studying the stereochemical properties of planar chiral molecules like Dichloro- scbt.comscbt.com-paracyclophane.
Circular dichroism (CD) spectroscopy is a key technique for investigating the planar chirality of scbt.comscbt.com-paracyclophane derivatives. nih.gov Enantiomers of a chiral compound will produce mirror-image CD spectra. The Cotton effects (CEs) observed in the CD spectrum, which are bands of positive or negative absorption, are characteristic of the molecule's absolute configuration. nih.gov
Studies on brominated [2.2]paracyclophanes have shown that these molecules exhibit strong, multi-signed Cotton effects at the ¹Lₐ, ¹Lₑ, and ¹B transitions of the benzene chromophore. nih.gov Theoretical calculations of the CD spectra can be compared with experimental data to unambiguously determine the absolute configuration (Rₚ or Sₚ) of the planar chirality. acs.orgnih.gov A characteristic "cyclophane band" is also observed in the low-energy region of the CD spectrum, which is particularly sensitive to the interplanar interactions within the cyclophane structure. nih.gov
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| Dichloro- scbt.comscbt.com-paracyclophane |
| scbt.comscbt.com-Paracyclophane |
| Bromo scbt.comscbt.comparacyclophane |
Circularly Polarized Luminescence (CPL) Studies
The introduction of substituents, such as chlorine atoms, onto the benzene rings of the achiral researchgate.netresearchgate.net-paracyclophane skeleton (which belongs to the D2h point group) can result in planar chiral molecules. frontiersin.org This induced chirality is a fundamental prerequisite for observing Circularly Polarized Luminescence (CPL), an emission phenomenon that provides information about the stereochemistry of the excited state. frontiersin.orgnih.gov Dichloro- researchgate.netresearchgate.net-paracyclophane, depending on the substitution pattern (e.g., pseudo-para), can be a chiral molecule. researchgate.net
Planar chiral researchgate.netresearchgate.netparacyclophane derivatives are increasingly utilized as scaffolds for building complex molecules that exhibit strong CPL. researchgate.netresearchgate.net The rigid paracyclophane core effectively holds chromophores in a fixed, chiral arrangement, which is essential for achieving high CPL dissymmetry factors (glum). frontiersin.orgnih.govoapen.org For instance, propeller-shaped molecules generated from tetrasubstituted researchgate.netresearchgate.netparacyclophane have been shown to emit circularly polarized light, where the chirality of the paracyclophane core is directly transferred to the emitted photons. oapen.org Similarly, helically-stacked molecules and twisted anthracene (B1667546) rings have been developed using the researchgate.netresearchgate.netparacyclophane scaffold, resulting in materials with intense CPL signals. researchgate.net
While direct CPL studies on dichloro- researchgate.netresearchgate.net-paracyclophane are not extensively detailed, its role as a planar chiral building block is significant. researchgate.netacs.org The principles established with other substituted paracyclophanes demonstrate that the dichlorinated derivative is a key precursor for developing advanced CPL materials. mdpi.com The quality of a CPL fluorophore is determined by the vectors of its electric and magnetic dipole transition moments, and the rigid, chiral structure of substituted paracyclophanes like dichloro- researchgate.netresearchgate.net-paracyclophane provides an ideal framework to control these vectors. frontiersin.orgnih.gov
Vibrational Spectroscopy (e.g., Infrared)
Vibrational spectroscopy, particularly infrared (IR) spectroscopy, provides valuable insights into the molecular structure of dichloro- researchgate.netresearchgate.net-paracyclophane. The spectra of researchgate.netresearchgate.netparacyclophane derivatives are characterized by specific absorption bands corresponding to the vibrations of their constituent parts. mdpi.com
Theoretical studies using methods like MP2/6-31G(d) have been employed to calculate the vibrational spectra of researchgate.netresearchgate.netparacyclophane, demonstrating how the molecule's twisted structure influences the frequencies. acs.org For substituted derivatives, the IR spectra show characteristic bands that can be assigned to specific functional groups and structural features. mdpi.com Based on data from related compounds, the IR spectrum of dichloro- researchgate.netresearchgate.net-paracyclophane is expected to exhibit key absorption bands.
Table 1: Typical Infrared (IR) Absorption Bands for [2.2]Paracyclophane Derivatives
| Wavenumber (cm⁻¹) | Assignment | Reference |
| ~2900-2981 | Aliphatic C-H stretching | mdpi.comcdnsciencepub.com |
| ~1605-1608 | Aromatic C=C stretching | mdpi.com |
| ~1423-1434 | Aliphatic C-H bending | mdpi.com |
| ~717-868 | Aromatic C-H bending | mdpi.com |
The presence of chlorine atoms on the aromatic rings would further influence the spectrum, particularly in the fingerprint region, through C-Cl stretching and bending vibrations, though these are often weaker and can be coupled with other modes.
Electronic Spectroscopy (e.g., UV-Vis, REMPI)
Electronic spectroscopy is a powerful tool for probing the through-space electronic interactions between the two decks of the paracyclophane core. These interactions are highly sensitive to the substitution pattern on the aromatic rings.
The structure of researchgate.netresearchgate.netparacyclophanes has been a subject of extensive experimental and theoretical investigation. acs.org X-ray crystallography reveals that the parent researchgate.netresearchgate.netparacyclophane has a twisted D₂ symmetry in its ground state. acs.org Theoretical calculations at the MP2/6-31G(d) level support this finding, showing significant ring distortions from a planar conformation. acs.org The introduction of substituents, such as in brominated paracyclophanes, can increase the degree of twist. acs.org
The UV-Vis absorption spectra of researchgate.netresearchgate.netparacyclophane derivatives are marked by a unique feature: a weak, long-wavelength absorption band between 310 nm and 340 nm. researchgate.net This band, which is also responsible for the molecule's fluorescence, is attributed to a transition from the ground state to an excimer-like excited state, a consequence of the strong interaction between the two aromatic rings. researchgate.net The position of this band is only weakly affected by phenyl substitution. researchgate.net In contrast, stronger absorption bands observed between 230 nm and 310 nm originate from electronic transitions within the aromatic chromophores themselves, and their positions are highly dependent on the substitution pattern. researchgate.net
Resonance-Enhanced Multiphoton Ionization (REMPI) spectroscopy has been used to precisely locate the electronic transitions. For mono-hydroxy researchgate.netresearchgate.netparacyclophane, the origin of the S₁ ← S₀ transition was identified at 30,772 cm⁻¹ (3.815 eV), which aligns well with quantum chemical calculations (3.79 eV). These techniques confirm that changes in the substituent pattern significantly impact the spectroscopic properties by altering the electronic interactions between the two aromatic units.
Table 2: UV-Vis Absorption Maxima for Selected researchgate.netresearchgate.netParacyclophane Derivatives
| Compound | Solvent | Absorption Maxima (λ_max) | Reference |
| Mono-hydroxy researchgate.netresearchgate.netparacyclophane | CH₂Cl₂ | 311 nm | |
| researchgate.netresearchgate.netParacyclophane-fused Coumarins | - | Red-shifted vs. parent coumarin | mdpi.com |
| Phenyl derivatives of researchgate.netresearchgate.netparacyclophane | - | 230–310 nm (strong), 310–340 nm (weak) | researchgate.net |
The rigid yet strained framework of researchgate.netresearchgate.netparacyclophane makes it an interesting platform for studying photochemical reactions. The paracyclophane structure can be used as a covalent template to control topochemical reactions in solution. For example, it has been employed to mediate the [2+2] photodimerization of cinnamic amide derivatives, enforcing regio- and stereoselectivity. researchgate.net
Intra-annular photoreactions have also been observed in pseudo-geminally disubstituted researchgate.netresearchgate.netparacyclophanes, leading to the formation of cage-like compounds. semanticscholar.org Furthermore, intramolecular photocycloaddition reactions, such as the [π4s + π4s] cycloaddition, have been studied in related systems like 2,11-diaza[3.3]naphthalenophanes, which share structural similarities with paracyclophanes. core.ac.uk While specific studies on the photoisomerization or photodimerization of dichloro- researchgate.netresearchgate.net-paracyclophane itself are limited, the broader research on the paracyclophane family highlights its potential to undergo unique photochemical transformations driven by the spatial arrangement of its reactive components.
Computational Chemistry and Theoretical Modeling
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and properties of complex molecules like dichloro- watson-int.comwatson-int.com-paracyclophane.
Molecular Electrostatic Potential (MEP) and Global Reactivity Descriptors
Studies have shown that the electron-rich central regions of the aromatic rings in paracyclophanes can lead to repulsive interactions. mun.ca The MEP and global reactivity descriptor parameters for dichloro- watson-int.comwatson-int.com-paracyclophane have been established, providing a theoretical basis for its reactivity. researchgate.net
Thermodynamic Property Calculations
Thermodynamic properties of dichloro- watson-int.comwatson-int.com-paracyclophane and related compounds have been calculated using DFT methods, such as the B3LYP functional with a 6-311++G(d,p) basis set. researchgate.net These calculations provide valuable data on the stability and energetics of the molecule. The heat capacity and other thermodynamic properties of the parent watson-int.comwatson-int.com-paracyclophane have also been experimentally and theoretically investigated, revealing important information about its phase transitions. acs.org
Aromaticity Analysis and Dearomatization Pathway Elucidation
The unique structure of watson-int.comwatson-int.com-paracyclophane, with its two closely spaced benzene (B151609) rings, leads to a decrease in aromaticity compared to a single benzene ring. oapen.org This reduced aromaticity makes it more susceptible to dearomatization reactions, which are processes that disrupt the aromatic system to form three-dimensional structures. dicp.ac.cn
DFT calculations have been instrumental in understanding the dearomatization pathways of watson-int.comwatson-int.com-paracyclophane derivatives. For instance, studies on the dearomatization of watson-int.comwatson-int.com-paracyclophane-derived N-sulfonylimines through cyclopropanation with sulfur ylides have shown that the reaction is facilitated by the weakened aromaticity of the paracyclophane skeleton and the electron-withdrawing nature of the N-sulfonyl group. dicp.ac.cn Phenols are also common substrates for dearomatization reactions, often leading to the formation of complex polycyclic frameworks. nih.gov
Reaction Mechanism Elucidation
Computational methods are frequently employed to elucidate the mechanisms of reactions involving paracyclophanes. For example, DFT calculations can help to understand the pathways of reactions such as reductive sulfanylation. uea.ac.uk The synthesis of dichloro- watson-int.comwatson-int.com-paracyclophane itself can be achieved through various methods, including the Hofmann elimination of quaternary ammonium (B1175870) salts, a process that can be studied and optimized using theoretical models. researchgate.netgoogle.com
Quantum Chemical Calculations
Quantum chemical calculations provide a detailed picture of the molecular geometry and dynamics of dichloro- watson-int.comwatson-int.com-paracyclophane.
Molecular Distortions and Ring Puckering Analysis
The benzene rings in watson-int.comwatson-int.com-paracyclophane are not planar but are distorted into a boat-like conformation. researchgate.net This distortion, along with the puckering of the ethyl bridges, is a consequence of the steric strain within the molecule. Quantum chemical calculations, such as those using the MP2 method, have been successful in reproducing these experimentally observed distortions. acs.org
The puckering of the rings is a key feature of cyclophane chemistry. The Cremer-Pople puckering coordinates are often used to quantify the degree and nature of this puckering. chemrxiv.org Theoretical studies have shown that watson-int.comwatson-int.com-paracyclophane has a D2 symmetry, with the two benzene rings twisted relative to each other. researchgate.netacs.org This twisting relieves some of the π-cloud repulsion between the rings but introduces additional strain. researchgate.net The degree of twisting can be influenced by substituents on the aromatic rings. acs.org
Below is a table summarizing key structural parameters of watson-int.comwatson-int.com-paracyclophane derivatives obtained from theoretical calculations.
| Compound | Dihedral Angle (Φ) | Interplanar Distance (d) | Reference |
| [2.2]Paracyclophane | 12.6° | 3.10 Å | acs.org |
| Brominated [2.2]Paracyclophanes | Varies (e.g., 17.0-18.3° on brominated side) | - | acs.org |
Excited State Dynamics and Adiabatic Excitation Energies
The photophysical properties of oup.comoup.com-paracyclophane derivatives are of significant interest, with theoretical studies providing crucial understanding of their behavior upon photoexcitation. The close proximity of the two benzene rings allows for through-space electronic interactions that define the nature of the excited states.
A combined photophysical and theoretical study on oup.comoup.com-paracyclophane-based antennas revealed that the nature of the excited state can be tuned by the choice of substituents. chemrxiv.org For certain derivatives, the excited state exhibits a charge transfer (CT) character, facilitated by the through-space conjugation of the paracyclophane core. chemrxiv.org In contrast, other substitution patterns can lead to local excited states centered on a specific part of the molecule, which can strongly favor the population of triplet states through intersystem crossing. chemrxiv.org The photoluminescence behaviors of these systems are dependent on the conjugation length and the stacking position of the π-electron systems. researchgate.net When the π-conjugation is sufficiently extended, emission may occur from individual π-electron systems (monomer state) rather than from the stacked system (phane state). researchgate.net This indicates that the π-electron systems, though closely stacked, can act independently in the excited state. researchgate.net
Investigations into oup.comoup.comparacyclophane-based donor-acceptor systems have shown that attaching strong donor groups can lead to the excited state's fluorescence properties being dominated by a charge transfer character. researchgate.net In some substituted paracyclophanes, emission from a second excited state has been observed. researchgate.net
Table 1: Summary of Excited State Properties in Substituted [2.2]Paracyclophanes
| Feature | Description | Source(s) |
| Excited State Character | Can be tuned from a through-space Charge Transfer (CT) character to a local excited state depending on the substituent. | chemrxiv.org |
| Intersystem Crossing | Localized excited states can strongly favor the population of the triplet state. | chemrxiv.org |
| Emission Source | Depends on conjugation length; can be from the entire stacked "phane" system or from individual "monomer" π-systems. | researchgate.net |
| Dominant Character | With strong donor groups, the charge transfer character of the distyrylbenzene-based excited state dominates fluorescence. | researchgate.net |
Complex Stability and Interactions
The unique structure of oup.comoup.com-paracyclophane, with its two co-facial aromatic rings, makes it an excellent platform for studying π–π stacking interactions and the formation of molecular complexes. nih.gov The close proximity of the rings leads to both repulsive and attractive interactions between their π-electrons. nih.gov Theoretical investigations using Quantum Theory of Atoms in Molecules (QTAIM) have been applied to study these through-space interactions. nih.gov
Dichloro- oup.comoup.com-paracyclophane and its derivatives are known to act as π-donors in the formation of charge-transfer (CT) complexes with various π-acceptors. oup.com The stability and formation of these complexes are governed by a combination of electronic, steric, and transannular effects. oup.com Studies on the CT complexes of sterically hindered oup.comoup.com-paracyclophanes with acceptors like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) and tetracyanoethylene (B109619) (TCNE) have been investigated using electronic spectroscopy. oup.com The appearance of a new absorption band in the visible region, which is not present in either the donor or the acceptor alone, is characteristic of CT complex formation. oup.comcdnsciencepub.com The position of this absorption maximum (λmax) is often used as a measure of the π-base strength of the donor molecule. oup.com
For instance, comparing the CT complexes of diisopropyl oup.comoup.comparacyclophane with DDQ (λmax = 659 nm) and TCNE (λmax = 580 nm) to those of its t-butyl-substituted analogue reveals differences in basicity. oup.com The transannular electronic interactions within the paracyclophane structure play a crucial role, sometimes leading to a higher-than-expected basicity compared to acyclic model compounds. oup.com The stability of these complexes, however, does not always show a regular relationship with spectroscopic values, often due to steric hindrance in the donor molecules. oup.com It has been noted that dichloro- oup.comoup.com-paracyclophane has the ability to bind to protein-specific amino acid residues, forming a complex via a quaternary ammonium salt with chloride ions. cymitquimica.com
Table 2: Charge-Transfer (CT) Complex Absorption Maxima for [2.2]Paracyclophane Derivatives
| Donor Molecule | Acceptor Molecule | Absorption Max (λmax) | Source(s) |
| 4-Amino[2.2]paracyclophane | TCNE | 620 nm | cdnsciencepub.com |
| 4-Amino[2.2]paracyclophane | DDQ | 580 nm | cdnsciencepub.com |
| Diisopropyl[2.2]paracyclophane (4) | DDQ | 659 nm | oup.com |
| Diisopropyl[2.2]paracyclophane (4) | TCNE | 580 nm | oup.com |
| 4,13-Diamino[2.2]paracyclophane | TCNQ | 750 nm | semanticscholar.org |
| 4,13-Diamino[2.2]paracyclophane | DDQ | 850 nm | semanticscholar.org |
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations have been employed to investigate the behavior of chlorinated oup.comoup.com-paracyclophane systems at the atomic level. researchgate.net These simulations are particularly useful for understanding intermolecular interactions and dynamic processes such as film growth.
MD simulations were used to determine which atoms in tetrachloro oup.comoup.comparacyclophane molecules have a preferential tendency to bind with water molecules. researchgate.netbeilstein-journals.org Such studies are valuable for predicting how these materials will behave in different environments. Furthermore, simulations have been applied to model the growth of poly(chloro-para-xylylene) films, which are formed from dichloro- oup.comoup.com-paracyclophane precursors. acs.org These simulations provide insights into the chemical vapor deposition (CVD) polymerization process, helping to understand the reaction kinetics and the resulting film structure. acs.orgmcmaster.ca For example, modeling suggests that the initiation of polymerization for dichloro-p-xylylene may be a fourth-order kinetic process with respect to the monomer concentration. mcmaster.ca
Applications in Materials Science and Advanced Technologies
Polymer Chemistry and Coating Technologies
Dichloro- nih.govnih.gov-paracyclophane is primarily utilized in polymer chemistry as the starting material for producing a specific type of conformal coating known as Parylene C. This polymer is valued for its exceptional barrier properties, electrical insulation, and biocompatibility.
Dichloro- nih.govnih.gov-paracyclophane is a valuable monomer used to manufacture polymeric coatings for the radioelectronics industry. researchgate.netchemicalbook.com It is the chemical precursor, or dimer, for Parylene C, one of the most widely used variants of the Parylene family of polymers. researchgate.netnih.gov The process, first developed by William Gorham, involves the thermal decomposition of the Dichloro- nih.govnih.gov-paracyclophane dimer to yield a reactive monomer, which then polymerizes to form a high-purity, thin polymer film. researchgate.netd-nb.info This method is highly efficient, requiring no solvents or initiators and resulting in quantitative yields. researchgate.net
The purity of the initial Dichloro- nih.govnih.gov-paracyclophane dimer is crucial, as variants can affect the final properties of the Parylene film. vsiparylene.com The desired symmetrical dichloro[2.2]paracyclophane, which is considered true "Parylene C," yields two monomers each with one chlorine atom, leading to uniform and predictable deposition. vsiparylene.com
Parylene C coatings derived from Dichloro- nih.govnih.gov-paracyclophane are frequently applied to electronic circuits and components to provide protection. wikipedia.org These coatings serve as electrical insulation, moisture barriers, and protection against corrosion and chemical attack. wikipedia.org The polymer is deposited as a gas, allowing it to penetrate small crevices and coat all surfaces uniformly, a significant advantage for complex printed circuit boards (PCBs), microelectronics, and semiconductors. medicaldesignandoutsourcing.comchemicalbook.com The resulting poly(chloro-p-xylylene) film is highly insulating, has a low defect density, and exhibits exceptional chemical stability. nih.gov
The unique properties of Parylene C make it an ideal material for medical applications, particularly for coating implantable devices, medical sensors, and Micro-Electro-Mechanical Systems (MEMS). medicaldesignandoutsourcing.comscscoatings.comnih.gov Its biocompatibility and biostability are essential for devices that come into contact with the human body, minimizing the risk of adverse reactions. nih.gov For implanted sensors and MEMS, the ultra-thin, conformal coating protects the device from the harsh environment of the body while ensuring that the functional and mechanical attributes of the tiny components are not compromised. medicaldesignandoutsourcing.comnih.gov
Parylene C's compatibility with MEMS microfabrication processes allows it to be integrated as a structural material. scscoatings.com It provides excellent barrier properties against moisture and body fluids, has a low coefficient of friction, and offers high dielectric strength, which is critical for the reliable operation of electronic sensors and MEMS. medicaldesignandoutsourcing.comscscoatings.comnih.gov
| Application Area | Key Properties Utilized | Examples |
| Electronics | Electrical insulation, moisture barrier, chemical resistance, conformal coverage. nih.govwikipedia.org | Coating for PCBs, semiconductors, motors. wikipedia.orgchemicalbook.com |
| Medical Sensors | Biocompatibility, biostability, barrier properties, low friction, dielectric strength. medicaldesignandoutsourcing.comnih.gov | Encapsulation of implantable pressure sensors, neurostimulation devices. medicaldesignandoutsourcing.comnih.gov |
| MEMS | Conformal coating, compatibility with microfabrication, structural material. scscoatings.comresearchgate.net | Flexible pressure sensors, neuron cages, electrothermal valves. scscoatings.comresearchgate.net |
Vapor Deposition Polymerization Processes (CVD)
The synthesis of Parylene C from Dichloro- nih.govnih.gov-paracyclophane is achieved through a process called chemical vapor deposition (CVD). d-nb.infonih.gov This solvent-free, room-temperature process allows for the creation of exceptionally uniform and conformal polymer films. wikipedia.org The Gorham process is the standard method used for the CVD of Parylenes. d-nb.info It consists of three main stages: sublimation of the dimer, pyrolysis into a reactive monomer, and deposition and polymerization onto a substrate. d-nb.infonih.gov
The CVD process begins with the vaporization of the solid Dichloro- nih.govnih.gov-paracyclophane dimer at approximately 120-175°C under reduced pressure. nih.govnih.gov This gaseous dimer is then transported to a high-temperature pyrolysis furnace, typically operating at 650-690°C. nih.govnih.govnih.gov In this zone, the dimer undergoes thermal cleavage to form the highly reactive chloro-p-xylylene monomer, a diradical species. nih.govnih.gov
This reactive monomer gas then enters the deposition chamber, which is held at ambient temperature. nih.gov The monomer adsorbs onto the substrate surface and spontaneously polymerizes via a free-radical mechanism. nih.govnih.gov The polymerization is kinetically controlled, meaning the film growth rate is proportional to the concentration of the monomer on the surface and the reaction kinetics, which are dependent on the surface temperature. researchgate.net The process is initiated by the formation of a diradical trimer, which then propagates by adding more monomer units to the chain ends. d-nb.info
| CVD Process Stage | Typical Temperature | Description |
| Vaporization | 120-175°C | Solid Dichloro- nih.govnih.gov-paracyclophane is sublimated into a gas. nih.govnih.gov |
| Pyrolysis | 650-690°C | The gaseous dimer is cleaved into reactive chloro-p-xylylene monomers. nih.govnih.gov |
| Deposition | Room Temperature (~25°C) | Monomers adsorb onto the substrate and spontaneously polymerize. nih.govnih.gov |
The result of the CVD process is the deposition of a functional, thin film of poly(chloro-p-xylylene), or Parylene C. nih.govmcmaster.ca A key feature of this process is that the polymerization occurs on the surface, allowing the gaseous monomer to penetrate into crevices and coat complex, three-dimensional structures with a completely uniform and conformal layer. medicaldesignandoutsourcing.commcmaster.ca The resulting films are typically transparent, semi-crystalline, and can be deposited with precise thickness control, often in the range of a few microns. nih.govmdpi.com
These films are characterized by their high purity, as the CVD process involves no catalysts, solvents, or plasticizers, which prevents leaching or outgassing issues. wikipedia.orgmedicaldesignandoutsourcing.com The deposited poly(para-xylylene) films provide an excellent barrier against moisture and gases and are chemically inert, making them suitable for a wide range of high-performance applications. d-nb.infonih.gov
Supramolecular Chemistry and Host–Guest Systems
The unique molecular architecture of paracyclophanes, characterized by two benzene (B151609) rings held in close proximity, makes them excellent candidates for applications in supramolecular chemistry. beilstein-journals.org This field revolves around the study of non-covalent interactions between molecules, leading to the formation of complex assemblies with specific functions. thno.org Dichloro- jku.atjku.at-paracyclophane, with its defined cavity and electronically modified aromatic rings, is particularly well-suited for host-guest chemistry.
Molecular Recognition and Encapsulation
The rigid cavity of dichloro- jku.atjku.at-paracyclophane allows it to act as a host for a variety of guest molecules. researchgate.net The chlorine substituents influence the electronic nature of the aromatic rings, enhancing their π-acidity and enabling stronger interactions with electron-rich guest species. This property is crucial for molecular recognition, the selective binding of a host to a specific guest.
Research in this area has demonstrated that the encapsulation of guest molecules within the paracyclophane cage can alter their physical and chemical properties. This has potential applications in areas such as drug delivery, where a therapeutic agent could be encapsulated to protect it from degradation and control its release. The principles of host-guest chemistry are fundamental to the development of such systems. thno.org
Design of Artificial Membrane Channels
The ability of cyclophanes to self-assemble and form ordered structures has led to their investigation in the design of artificial membrane channels. kit.edu These synthetic channels aim to mimic the function of natural ion channels, which play a vital role in biological processes by controlling the passage of ions across cell membranes.
Derivatives of jku.atjku.at-paracyclophane can be functionalized to create channels with specific dimensions and chemical properties. The dichloro-substituents can influence the channel's polarity and its interaction with different ions or small molecules. By engineering the structure of the paracyclophane building blocks, it is possible to create channels with selective transport properties, a key goal in the development of advanced separation technologies and biosensors.
Asymmetric Catalysis and Chiral Ligand Design
The introduction of substituents into the aromatic rings of jku.atjku.at-paracyclophane can lead to planar chirality. researchgate.net This type of chirality arises from the non-planar arrangement of the molecule and is distinct from central or axial chirality. Planar chiral jku.atjku.at-paracyclophane derivatives have emerged as a significant class of chiral inductors in asymmetric catalysis. jku.atrsc.org
Planar Chiral [2.2]Paracyclophane Derivatives as Chiral Inductors
The rigid and well-defined structure of planar chiral jku.atjku.at-paracyclophanes makes them highly effective at transferring chiral information during a chemical reaction. researchgate.net Dichloro- jku.atjku.at-paracyclophane can be used as a starting material for the synthesis of a wide range of planar chiral derivatives. These derivatives, when used as ligands or auxiliaries, can control the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer over the other. lookchem.comdicp.ac.cn
The development of methods for the efficient synthesis of enantiomerically pure jku.atjku.at-paracyclophane derivatives is an active area of research. nih.gov Techniques such as kinetic resolution and desymmetrization have been successfully employed to access these valuable chiral building blocks. dicp.ac.cnacs.org
| Catalyst System | Reaction Type | Enantiomeric Excess (ee) | Reference |
| Pd(OCOCF3)2/L3 | Kinetic Resolution of N-sulfonylimines | up to 99% | dicp.ac.cn |
| Rh2(S-p-Ph-TPCP)4 | Desymmetrization of dibromo[2.2]paracyclophane | 92-98% | acs.org |
| Ni-based catalyst | Asymmetric Hydrogenation | up to 89% selectivity factor | dicp.ac.cn |
Development of Optically Active Transition Metal Catalysts
Planar chiral jku.atjku.at-paracyclophane derivatives can be incorporated as ligands into transition metal complexes to create optically active catalysts. kit.edu The metal center, coordinated to the chiral ligand, becomes the active site for catalysis, and the stereochemical environment created by the ligand dictates the enantioselectivity of the reaction.
These catalysts have been successfully applied in a variety of asymmetric transformations, including hydrogenations, cross-coupling reactions, and cycloadditions. beilstein-journals.orgdicp.ac.cn The modular nature of jku.atjku.at-paracyclophane allows for the fine-tuning of the ligand's steric and electronic properties to optimize the catalyst's performance for a specific reaction. kit.edu The development of such catalysts is crucial for the synthesis of enantiomerically pure pharmaceuticals, agrochemicals, and other fine chemicals.
Functional Materials with Tailored Optical and Electronic Properties
The unique electronic structure of jku.atjku.at-paracyclophane, arising from the through-space interaction of the two benzene rings, gives rise to interesting optical and electronic properties. researchgate.net The introduction of substituents like chlorine atoms in dichloro- jku.atjku.at-paracyclophane further modifies these properties, opening up possibilities for the creation of novel functional materials.
Dichloro- jku.atjku.at-paracyclophane serves as a monomer in the production of poly(p-xylylene) coatings, known for their excellent barrier properties and chemical stability. fmect.com The chlorinated version of this polymer, derived from dichloro- jku.atjku.at-paracyclophane, exhibits enhanced performance in demanding applications, such as in the aerospace and electronics industries. watson-int.comevitachem.com
Furthermore, the incorporation of the rigid and chiral jku.atjku.at-paracyclophane scaffold into conjugated polymers and other organic materials can lead to materials with tailored chiroptical and optoelectronic properties. rsc.orgresearchgate.net These materials are of interest for applications in areas such as circularly polarized luminescence, organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs). The ability to control the three-dimensional structure and electronic communication within these materials is a key advantage offered by the jku.atjku.at-paracyclophane unit.
Development of Fluorescent Dyes and CPL Emitters
The rigid and chiral nature of the rsc.orgrsc.orgparacyclophane scaffold has been instrumental in the design of novel fluorescent dyes and circularly polarized luminescence (CPL) emitters. mdpi.comrsc.org The introduction of a rsc.orgrsc.orgparacyclophane unit into dye molecules can lead to significant improvements in their photophysical properties, such as larger Stokes shifts and red-shifted absorption and emission bands. mdpi.com This is attributed to the three-dimensional structure and the ability of the paracyclophane cage to reduce intermolecular π–π stacking, thereby enhancing fluorescence efficiency. mdpi.com
Planar chiral rsc.orgrsc.orgparacyclophanes are particularly useful as scaffolds for creating CPL emitters. rsc.orgfrontiersin.org By attaching fluorescent groups to the chiral paracyclophane skeleton, researchers have successfully developed compact and efficient CPL-active molecules. frontiersin.orgkg-applchem.jp For instance, copolymers of chiral vinyl[2.2]paracyclophane with a vinyl emitter have demonstrated CPL properties, with the paracyclophane unit acting as both a host material and the source of chirality. mdpi.com This approach has led to enhanced photoluminescence quantum yields. mdpi.com
| Emitter Type | Key Features | Resulting Properties | Reference |
| [2.2]Paracyclophane-fused coumarins | Compact heteroaromatic systems with 3D structures. | Large Stokes shifts, red-shifted absorption/emission, promising chiroptical properties. | mdpi.com |
| Copolymers of chiral vinyl[2.2]paracyclophane | Chiral monomer provides chirality and acts as a host. | CPL activity, enhanced photoluminescence quantum yield. | mdpi.com |
| Planar chiral [2.2]paracyclophane-based molecules | Attachment of fluorophores to the chiral scaffold. | Efficient CPL emitters with significant dissymmetry factors. | rsc.orgfrontiersin.org |
Integration into Polymer Backbones for Novel Properties
Dichloro- rsc.orgrsc.org-paracyclophane serves as a key monomer in the synthesis of specialized polymers. chemicalbook.comresearchgate.net Through chemical vapor deposition (CVD), it can be converted into poly(p-xylylene) (PPX) polymers. rsc.orgmcmaster.ca The resulting polymer films are known for their conformal nature and have potential biomedical applications due to their in-vitro cytocompatibility. rsc.org
The incorporation of [2.2]paracyclophane derivatives into polymer chains allows for the tuning of the resulting material's properties. For example, copolymerization of alkyl-substituted [2.2]paracyclophanes with monomers like 2-hydroxyethyl methacrylate (B99206) (HEMA) via CVD yields soluble copolymers. rsc.org This solubility enables detailed analysis of the polymer structure, such as through solution NMR, which has confirmed the successful copolymerization and correlation of both monomer units. rsc.org Furthermore, the reaction of di- and tetracarboxylic [2.2]paracyclophane derivatives with metal salts can lead to the formation of coordination polymers with interesting structural motifs, such as 2D networks of zinc-carboxylate paddlewheel clusters. nih.gov
Biological and Biomedical Research Applications
The unique three-dimensional structure of paracyclophane derivatives has also attracted significant interest in the field of biomedical research, particularly in the development of new therapeutic agents and research tools.
Exploration of Anticancer Activity in Derivatives
Derivatives of [2.2]paracyclophane have shown considerable promise as anticancer agents. The incorporation of the paracyclophane moiety into various heterocyclic scaffolds, such as thiazoles, has been a fruitful strategy in designing potent and selective anticancer compounds. nih.govnih.govuran.ua
Numerous studies have demonstrated the potent cytotoxic effects of paracyclophane derivatives against a wide range of cancer cell lines. nih.govnih.gov For instance, a series of paracyclophanyl-dihydronaphtho[2,3-d]thiazoles exhibited significant growth inhibition, with some compounds causing complete cell death across multiple cancer cell panels. nih.gov Similarly, methyl 2-(2-(4′-[2.2]paracyclophanyl)-hydrazinylidene)-3-substituted-4-oxothiazolidin-5-ylidene)acetates have shown notable anticancer activity, particularly against leukemia cell lines. nih.gov The cytotoxic effect of these compounds is often selective, showing higher potency against cancer cells compared to normal cells. nih.govresearchgate.net The introduction of a 2,3-dichloro-1,4-naphthoquinone moiety has been a key element in the design of some of these potent anticancer agents. nih.govnih.gov
| Compound Series | Cancer Cell Lines Tested | Observed Effect | Reference |
| Paracyclophanyl-dihydronaphtho[2,3-d]thiazoles (3a-e) | 9 cancer cell panels including colon, CNS, and melanoma. | Complete cell death in most tested lines. | nih.gov |
| Methyl 2-(2-(4′-[2.2]paracyclophanyl)-hydrazinylidene)-3-substituted-4-oxothiazolidin-5-ylidene)acetates (3a-f) | 60 cancer cell lines, including leukemia subpanel (RPMI-8226, SR). | Potent cytotoxicity, particularly against leukemia cells. | nih.gov |
| Paracyclophanyl-thiazole hybrids (3c, 3e) | SK-MEL-5 melanoma cell line. | Broad spectrum of antitumor activity with relative safety towards normal cells. | nih.gov |
A key mechanism through which some paracyclophane derivatives exert their anticancer effects is the inhibition of cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle. mdpi.comnih.gov Dysregulation of CDK activity is a hallmark of many cancers, making them an attractive target for therapeutic intervention. mdpi.com
Certain paracyclophanyl-thiazole hybrids have been identified as potent inhibitors of CDKs. nih.govmdpi.com For example, compound 3c from a series of paracyclophanyl-dihydronaphtho[2,3-d]thiazoles demonstrated inhibitory activity against eight CDK isoforms, with a particularly low IC50 value of 54.8 nM for CDK1. nih.govmdpi.com This inhibition of CDK1 leads to cell cycle arrest, primarily in the G2/M and pre-G1 phases, and subsequently induces apoptosis, as evidenced by the overexpression of caspase-3. nih.gov Molecular docking studies have further elucidated the binding modes of these compounds within the active site of CDK1, supporting their mechanism of action. nih.gov
Modeling of Enzyme Active Sites
The rigid, well-defined three-dimensional structure of [2.2]paracyclophane makes it an excellent scaffold for the design of molecules that can mimic the active sites of enzymes. nih.gov This application is particularly valuable in the field of biomimetic chemistry, where the goal is to create synthetic molecules that can replicate the catalytic efficiency and selectivity of natural enzymes.
[2.2]Paracyclophane-based NAD(P)H models have been designed and synthesized for use in biomimetic asymmetric reduction reactions. nih.gov These models, which are both chiral and regenerable, have been successfully employed in the enantioselective reduction of various substrates. nih.gov The rigid paracyclophane backbone provides excellent stereocontrol, a crucial feature for achieving high enantioselectivity in asymmetric synthesis. nih.gov Furthermore, the stability of the [2.2]paracyclophane skeleton to a range of reaction conditions, including strong acids and oxidative environments, makes it a robust platform for developing novel catalysts. nih.gov
Future Directions and Emerging Research Areas
Development of Greener Synthetic Routes and Sustainable Production
The industrial production of dichloro- researchgate.netresearchgate.net-paracyclophane (dichloroPCP) is crucial for its use as a monomer in producing polymeric coatings for radioelectronics. researchgate.netresearchgate.net Current synthetic methods, such as the Hofmann elimination of quaternary ammonium (B1175870) salts, are considered effective for industrial-scale production. researchgate.net However, there is a continuous drive towards developing more environmentally friendly and sustainable synthetic protocols.
Recent advancements include a "green" and convenient method for preparing 4,7,12,15-tetrachloro[2.2]paracyclophane, a related compound. researchgate.netbeilstein-journals.org This process utilizes an H2O2–HBr system for bromination, making it free of organic waste and solvents. researchgate.netbeilstein-journals.org Furthermore, the use of aqueous sodium hydroxide (B78521) solution in the Winberg elimination-dimerization step has been shown to significantly improve product yields compared to traditional methods that use silver oxide. researchgate.netbeilstein-journals.org Future research will likely focus on adapting and optimizing these greener strategies for the synthesis of various dichloro- researchgate.netresearchgate.net-paracyclophane isomers, reducing the reliance on hazardous reagents and minimizing environmental impact. The use of dioxane as a less toxic solvent in the Hofmann elimination process also represents a step towards more sustainable production. google.com
Advanced Functionalization Strategies for Diverse Derivatives
The ability to selectively introduce functional groups onto the researchgate.netresearchgate.net-paracyclophane scaffold is critical for tailoring its properties for specific applications. scispace.com Researchers are actively developing advanced functionalization strategies to create a diverse range of derivatives.
Recent progress includes the development of reliable and high-yielding methods for the functionalization of the [2.2]paracyclophane architecture at specific benzylic positions through a combination of Friedel-Crafts reactions and reductive sulfanylation. uea.ac.uk This has led to the efficient synthesis of planar chiral sulfur-based [2.2]paracyclophanes. uea.ac.uk Additionally, a two-step method for the amine functionalization of researchgate.netresearchgate.net-paracyclophane via direct nitration and subsequent reduction has been established, which is valuable for creating precursors for functional poly(para-xylylene) thin films. mcmaster.ca
Future work will likely explore even more sophisticated and regioselective functionalization techniques. This could involve leveraging transition-metal-catalyzed cross-coupling reactions, such as Kumada coupling, to introduce a variety of substituents. beilstein-journals.org The development of methods for the kinetic resolution of researchgate.netresearchgate.netparacyclophane derivatives, for instance through palladium-catalyzed reactions, will be crucial for accessing enantiomerically pure compounds for applications in asymmetric catalysis and materials science. dicp.ac.cn
Exploration of Novel Catalytic Applications
The unique, rigid, and chiral structure of substituted researchgate.netresearchgate.net-paracyclophanes makes them promising candidates as ligands and catalysts in asymmetric synthesis. google.comkit.edu The fixed spatial relationship between functional groups on the two decks of the paracyclophane can create well-defined chiral environments for catalytic reactions.
Recent studies have demonstrated the use of researchgate.netresearchgate.netparacyclophane-based ligands in various catalytic systems. For example, a nickel complex with a researchgate.netresearchgate.netparacyclophane-functionalized diimine ligand has been shown to catalyze the oligomerization of ethylene (B1197577). mdpi.com Furthermore, a planar chiral dirhodium complex based on a researchgate.netresearchgate.netparacyclophane scaffold has been successfully used for the highly diastereoselective cyclopropanation of alkenes. core.ac.uk The rhodium-catalyzed asymmetric cyclopropanation and desymmetrization of researchgate.netresearchgate.netparacyclophanes have also been explored, showcasing the potential for catalyst-controlled reactions. acs.org
Future research will focus on designing and synthesizing novel researchgate.netresearchgate.netparacyclophane-based catalysts for a wider range of transformations. This includes the development of heterobimetallic catalysts where the paracyclophane backbone holds two different metal centers in a fixed orientation, potentially leading to cooperative catalytic effects. kit.edu The exploration of these catalysts in challenging reactions, such as C-H functionalization and the synthesis of complex chiral molecules, is a promising avenue for future investigation.
Integration into Hybrid Materials and Nanostructures
The distinct structural and electronic properties of dichloro- researchgate.netresearchgate.net-paracyclophane make it an attractive building block for the creation of novel hybrid materials and nanostructures. The ability to form functional thin films through chemical vapor deposition (CVD) of its derivatives is a key advantage. mcmaster.ca
The development of functionalized poly(para-xylylene) (PPX) coatings is an area of active research. mcmaster.ca For instance, amine-functionalized PPX films, derived from amino- researchgate.netresearchgate.net-paracyclophane, have potential applications in biomaterials due to their biocompatibility and the ability to immobilize biomolecules. mcmaster.ca The integration of researchgate.netresearchgate.netparacyclophane units into more complex architectures, such as metal-organic frameworks (MOFs) and π-stacked polymers, is another emerging area. scispace.comdicp.ac.cn
Future research will likely focus on creating sophisticated hybrid materials by combining the unique properties of dichloro- researchgate.netresearchgate.net-paracyclophane with other functional components. This could include the development of researchgate.netresearchgate.netparacyclophane-based sensors, electronic devices, and advanced coatings with tailored optical, electronic, and mechanical properties. The synthesis of [2.2]paracyclophane/9-alkylfluorene hybrid systems, which have shown interesting fluorescence properties, points towards the potential for creating novel photoactive materials. mun.ca
Deeper Understanding of Structure-Reactivity Relationships via Advanced Computational Methods
Computational chemistry plays a vital role in understanding the unique structure and reactivity of researchgate.netresearchgate.net-paracyclophanes. researchgate.net Advanced computational methods are increasingly being used to complement experimental studies and to predict the properties of new derivatives.
Theoretical calculations, such as those using Density Functional Theory (DFT), have been successfully employed to study the geometries and electronic properties of brominated researchgate.netresearchgate.net-paracyclophanes, providing insights that are comparable to X-ray crystallography data. acs.org These calculations have been crucial in determining the absolute configurations of planar chiral cyclophanes. acs.org Computational studies have also been used to investigate the strain energies and aromaticity of various researchgate.netresearchgate.netcyclophane isomers, helping to explain their reactivity. researchgate.net More recently, DFT calculations have been used to understand the dearomatization reactions of researchgate.netresearchgate.netparacyclophane derivatives. dicp.ac.cn
The future of this field will involve the use of increasingly sophisticated computational models to explore the complex potential energy surfaces of reactions involving dichloro- researchgate.netresearchgate.net-paracyclophane and its derivatives. This will enable a more profound understanding of reaction mechanisms, the prediction of reaction outcomes with greater accuracy, and the rational design of new catalysts and materials with desired properties. The combination of experimental work with high-level theoretical calculations will be essential for unlocking the full potential of this remarkable class of compounds.
Q & A
Basic: What are the optimal synthetic protocols for producing high-purity Dichloro-[2,2]-paracyclophane?
Methodological Answer:
High-purity synthesis typically involves dimerization of dichloro-p-xylene under controlled pyrolysis conditions (300–700°C in a vacuum). Post-synthesis purification employs gradient sublimation to isolate crystalline powder with ≥99.5% HPLC purity. Key parameters include reaction temperature stability (±5°C), inert gas flow rates, and sublimation chamber pressure (≤0.1 Torr) .
Basic: Which analytical methods are most reliable for assessing purity and structural integrity?
Methodological Answer:
- HPLC : Quantifies assay purity (≥99.5%) using C18 columns with acetonitrile/water mobile phases .
- Thermogravimetric Analysis (TGA) : Measures drying loss (≤0.2%) and ignition residue (≤0.2%) under nitrogen at 105°C and 800°C, respectively .
- X-ray Diffraction (XRD) : Confirms crystalline structure and detects polymorphic deviations .
Basic: What are the critical storage conditions to maintain stability?
Methodological Answer:
Store in sealed, light-resistant containers at room temperature (20–25°C) with relative humidity <40%. Avoid exposure to moisture or oxidizing agents, as Cl substituents may hydrolyze. Stability is validated for ≥2 years under these conditions .
Advanced: How to resolve structural contradictions between computational models and experimental data (e.g., benzene ring tilt)?
Methodological Answer:
The 19° tilt of benzene planes in this compound (vs. orthogonal models) arises from steric hindrance between Cl atoms. Validate via:
- Single-crystal XRD : Measures dihedral angles and interplanar distances (e.g., ~3.1 Å intraannular spacing) .
- DFT Calculations : Compare optimized geometries with experimental data, adjusting for van der Waals radii and Cl···Cl repulsion .
Advanced: What methodologies enable integration of this compound into medical sensors?
Methodological Answer:
- Parylene-C Deposition : Use chemical vapor deposition (CVD) to form uniform waveguide layers (50–200 nm thickness) for P-Lamb wave sensors. Parameters: 0.1 Torr chamber pressure, 650°C pyrolysis .
- Surface Functionalization : Enhance biocompatibility via plasma treatment (Ar/O₂, 50 W, 5 min) to improve protein adsorption for QCM sensors .
Advanced: How to experimentally determine planar chirality and resolve enantiomers?
Methodological Answer:
- Chiral HPLC : Use cellulose-based chiral columns with hexane/isopropanol eluents to separate (pR/pS)-tetrachloro derivatives .
- Circular Dichroism (CD) : Compare spectra with enantiopure standards. For absolute configuration, employ X-ray crystallography of diastereomeric salts (e.g., with chiral amines) .
Advanced: How to design heterobimetallic catalysts using this compound frameworks?
Methodological Answer:
- Ligand Functionalization : Introduce phosphine or bipyridyl groups at para-positions via Ullmann coupling.
- Coordination Studies : Use UV-Vis and EXAFS to confirm Ru-Au or Ru-Pd bonding in complexes like [Ru(II)-Au(I)-paracyclophane] for photoredox catalysis .
Advanced: How to address discrepancies in reported thermal stability (e.g., melting point variations)?
Methodological Answer:
Contradictions (e.g., 165–167°C vs. higher values) arise from purity or polymorphic forms. Resolve via:
- Differential Scanning Calorimetry (DSC) : Analyze melting endotherms at 10°C/min under N₂.
- Powder XRD : Identify crystalline phases (α vs. β forms) .
Advanced: What factorial design approaches optimize synthesis or application experiments?
Methodological Answer:
Use a 2³ factorial design to test variables:
- Factors : Temperature (300°C, 700°C), pressure (0.1 Torr, 1 Torr), catalyst (none, CuCl).
- Responses : Yield, purity, crystallinity. Analyze via ANOVA to identify significant interactions .
Advanced: How to validate biocompatibility for biomedical applications?
Methodological Answer:
Follow USP Class VI protocols:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
